molecular formula C30H30FNO4 B11454900 3-[9-(4-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]benzoic acid

3-[9-(4-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]benzoic acid

Cat. No.: B11454900
M. Wt: 487.6 g/mol
InChI Key: FVIXNPDLRBFTNH-UHFFFAOYSA-N
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Description

3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a tetramethyl-substituted acridine moiety, and a benzoic acid group

Preparation Methods

The synthesis of 3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID typically involves multi-step organic synthesis techniques. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for functional group transformations.

Scientific Research Applications

3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through halogen bonding, while the acridine moiety can intercalate with DNA or interact with protein active sites. The benzoic acid group may facilitate interactions with polar or charged regions of biological molecules.

Comparison with Similar Compounds

Similar compounds include other fluorophenyl-substituted acridines and benzoic acid derivatives. Compared to these compounds, 3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Some similar compounds include:

This detailed overview provides a comprehensive understanding of 3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C30H30FNO4

Molecular Weight

487.6 g/mol

IUPAC Name

3-[9-(4-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]benzoic acid

InChI

InChI=1S/C30H30FNO4/c1-29(2)13-21-26(23(33)15-29)25(17-8-10-19(31)11-9-17)27-22(14-30(3,4)16-24(27)34)32(21)20-7-5-6-18(12-20)28(35)36/h5-12,25H,13-16H2,1-4H3,(H,35,36)

InChI Key

FVIXNPDLRBFTNH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=CC(=C4)C(=O)O)CC(CC3=O)(C)C)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

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